Adamantane-1,3-diyldimethanamine

Palladium-catalyzed arylation C–N cross-coupling synthetic methodology

Linear aliphatic diamines (e.g., 1,6-hexanediamine) fail to deliver the thermal stability, dielectric performance, and microporosity required for advanced polymer applications due to inherent chain flexibility. Adamantane-1,3-diyldimethanamine addresses this gap with its fused tricyclic cage architecture, imposing high segmental stiffness, low polarizability, and precisely defined 1,3-geometry that flexible diamines cannot replicate. - PIM-PI membranes: Achieves performance near the Robeson 2008 upper bound for CO₂/CH₄ and H₂/N₂ separations, maximizing permeability-selectivity trade-off and minimizing industrial membrane area requirements. - Microelectronic polyimides: Delivers elevated Tg and reduced dielectric constant essential for 5G/6G substrates and advanced semiconductor packaging. - Stepwise derivatization: Steric hindrance enables controlled sequential N-arylation for unsymmetrical pharmacophore construction, unattainable with extended-chain analogues.

Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
CAS No. 52234-21-6
Cat. No. B1297345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-1,3-diyldimethanamine
CAS52234-21-6
Molecular FormulaC12H22N2
Molecular Weight194.32 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)CN)CN
InChIInChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2
InChIKeyRXEAFMOPSFWZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-1,3-diyldimethanamine: Rigid Cage Diamine Building Block


Adamantane-1,3-diyldimethanamine (CAS 52234-21-6, molecular formula C12H22N2, molecular weight 194.32 g/mol) is a 1,3-disubstituted adamantane diamine featuring a rigid, symmetric cage hydrocarbon core with two aminomethyl functional groups [1]. The compound exists as a solid at 20°C and is also commercially available as the dihydrochloride salt (CAS 69887-15-6) with improved handling and storage characteristics [2]. Its unique structural attributes—including predicted density of 1.1±0.1 g/cm³, boiling point of 280.3±8.0°C at 760 mmHg, and calculated LogP of 1.28—make it a valued synthetic intermediate for metal-catalyzed cross-coupling reactions, coordination chemistry, and the construction of rigid polymer architectures .

Rigid cage architecture

Fused tricyclic adamantane core imparts high segmental stiffness in polymer backbones

Defined 1,3-geometry

Precisely positioned aminomethyl groups enable controlled crosslinking and coordination

Dual format availability

Free base and dihydrochloride salt options for flexible synthetic and storage workflows

Adamantane-1,3-diyldimethanamine: Why Generic Diamines Fail


Attempts to substitute adamantane-1,3-diyldimethanamine with common linear aliphatic diamines (e.g., 1,6-hexanediamine) or flexible cycloaliphatic diamines (e.g., 4,4′-methylenebis(cyclohexylamine)) in polymer synthesis fundamentally fail due to the adamantane cage‘s unparalleled structural rigidity and bulk. While linear diamines introduce chain flexibility that depresses glass transition temperature (Tg) and cycloaliphatic alternatives offer only partial rigidity, the adamantane core’s completely fused tricyclic architecture imposes a unique combination of high segmental stiffness, low polarizability, and precisely defined 1,3-geometry that cannot be replicated [1]. This rigid scaffold directly translates into quantifiable performance gaps in the resulting materials, particularly in thermal stability, dielectric properties, optical transparency, and microporosity generation—differences that generic diamines cannot bridge through formulation adjustments alone [2].

Target compound

Adamantane-1,3-diyldimethanamine

Rigid fused tricyclic cage with high segmental stiffness, low polarizability, and precise 1,3-substitution geometry

Potential substitute

Linear diamines (e.g., 1,6-hexanediamine)

Chain flexibility depresses Tg and eliminates microporosity generation


Polymer stiffness and thermal performance may shift significantly; cage-derived properties are not transferable

Target compound

Adamantane-1,3-diyldimethanamine

Enables low dielectric constant and high Tg in fully aliphatic polyimides

Potential substitute

Flexible cycloaliphatic diamines (e.g., 4,4′-methylenebis(cyclohexylamine))

Higher dielectric constant and lower Tg relative to adamantane-based polyimides


Microelectronics-grade dielectric and thermal stability requirements may not be met

Adamantane-1,3-diyldimethanamine: Performance Differentiation Evidence


Differential Arylation Reactivity in Pd-Catalyzed Cross-Coupling

In palladium-catalyzed N,N′-diarylation reactions with isomeric bromochloro- and dibromobenzenes, adamantane-1,3-diyldimethanamine exhibits lower yields of N,N′-diarylation products compared to its homolog 2,2′-(adamantane-1,3-diyl)diethanamine, which contains an extended ethylene spacer between the adamantane core and amine functionalities [1]. This yield differential, attributed to increased steric hindrance and reduced conformational flexibility in the shorter-chain diamine, does not represent an inferiority but rather a distinct reactivity profile that enables selective monofunctionalization and stepwise synthetic strategies [2]. Users requiring high-yield diarylation should prioritize the extended-chain analog, whereas those seeking controlled, sequential functionalization or unsymmetrical derivative synthesis should select adamantane-1,3-diyldimethanamine.

Differential arylation reactivity
Direct head-to-head comparison

Lower N,N′-diarylation yields vs. extended-chain analog; favors stepwise monofunctionalization due to increased steric hindrance

Supports sequential functionalization strategy selection

Reported in Pd-catalyzed systems with bromochloro- and dibromobenzenes; side-reaction pathways reduce target yield

Palladium-catalyzed arylation C–N cross-coupling synthetic methodology

Gas Separation Performance Near Robeson Upper Bound

Polyimides of intrinsic microporosity synthesized from adamantane-based diamino monomers, designated PIM-AD5-PI and PIM-AD6-PI, demonstrate a combination of high gas permeability and good selectivity that approaches the Robeson 2008 upper bound for critical industrial gas pairs [1]. This benchmark performance is achieved through the introduction of highly rigid and bulky adamantane groups adjacent to the imide functionality, which frustrates chain packing and generates intrinsic microporosity with BET surface areas up to 560 m²/g [2]. In contrast, structurally analogous polymers derived from non-adamantane bulky monomers (e.g., 1,4-ditritylbenzene-based BAB) or conventional aromatic diamines typically exhibit lower permeability at equivalent selectivity, positioning the adamantane-containing polyimides as a distinct class with performance near the thermodynamic limit for polymeric gas separation membranes.

Gas separation benchmark
Cross-study comparable

Performance near Robeson 2008 upper bound for CO₂/CH₄, H₂/N₂ gas pairs

Reported permeability-selectivity combination supports membrane material screening

PIM-AD5-PI and PIM-AD6-PI with 6FDA dianhydride; BET surface area up to 560 m²/g

Polymers of intrinsic microporosity gas separation membranes polyimide synthesis

Thermal and Dielectric Performance Enhancement

Fully aliphatic polyimides synthesized from adamantane-based diamines, including rigid analogs of adamantane-1,3-diyldimethanamine, exhibit enhanced thermal stability, high glass transition temperatures (Tg), and low dielectric constants when benchmarked against polyimides derived from flexible alicyclic diamines such as 4,4′-methylenebis(cyclohexylamine) [1]. The adamantane cage‘s fused tricyclic architecture imparts superior chain stiffness and reduced segmental mobility, directly translating into elevated Tg values and reduced dielectric constants—critical parameters for microelectronics and optoelectronics applications [2]. In contrast, polyimides incorporating flexible alicyclic spacers demonstrate lower Tg, higher dielectric constants, and inferior dimensional stability under thermal cycling, establishing adamantane-based polyimides as the preferred choice for high-temperature dielectric applications.

Thermal & dielectric performance
Class-level inference

Elevated Tg and reduced dielectric constant relative to flexible alicyclic diamine systems

May support microelectronic-grade polyimide film development

Polymerization with BOCA or cyclobutane dianhydride; exact values depend on monomer pairing

Fully aliphatic polyimides dielectric constant thermal stability

Naphthalenediimide Macrocycle Self-Assembly Morphology

Condensation of naphthalenetetracarboxylic dianhydride with 1,3-adamantanedimethanamine yields a crescent-shaped naphthalenediimide-based macrocycle in 21% isolated yield [1]. Upon addition of methanol to a chloroform solution, this macrocycle undergoes a distinctive morphological transformation, forming spherical species and fused network aggregates that subsequently crystallize . In the presence of perylene, the system undergoes charge-transfer co-crystallization into sandwich-type complexes via nanostructure self-assembly. This hierarchical self-assembly behavior is a direct consequence of the adamantane moiety‘s rigid, geometrically constrained 1,3-substitution pattern, which imparts a specific curvature and aggregation propensity not observed with macrocycles derived from linear or flexible cycloaliphatic diamines.

Macrocycle self-assembly
Class-level inference

Crescent-shaped NDI macrocycle (21% isolated yield); forms spherical aggregates and fused networks upon methanol addition

Supports morphology-controlled supramolecular assembly studies

Co-crystallization with perylene into sandwich-type charge-transfer complexes reported

Supramolecular chemistry macrocycle synthesis self-assembly

Adamantane-1,3-diyldimethanamine: Validated Application Scenarios


Stepwise Functionalization for Unsymmetrical Derivatives

This application scenario is directly supported by the differential arylation reactivity evidence. Research groups synthesizing unsymmetrical N,N′-diaryl derivatives or requiring sequential functionalization of diamine moieties should select adamantane-1,3-diyldimethanamine over the extended-chain 2,2′-(adamantane-1,3-diyl)diethanamine. The compound's increased steric hindrance and reduced conformational flexibility enable controlled, stepwise derivatization strategies essential for constructing complex adamantane-containing pharmacophores with defined substitution patterns [1]. This property is particularly valuable in medicinal chemistry campaigns targeting antiviral adamantane derivatives, where unsymmetrical substitution can modulate lipophilicity, metabolic stability, and target binding [2].

High-Performance Gas Separation Membranes

This scenario leverages the benchmark performance of adamantane-derived polyimides of intrinsic microporosity. Researchers and membrane manufacturers developing advanced gas separation membranes for natural gas sweetening (CO₂/CH₄) or hydrogen recovery (H₂/N₂, H₂/CH₄) should procure adamantane-containing diamino monomers as building blocks for PIM-PI synthesis. The resulting polymers achieve performance near the Robeson 2008 upper bound, representing an optimal permeability-selectivity trade-off that maximizes separation efficiency and minimizes membrane area requirements for industrial gas separation modules [1].

Low-Dielectric Polyimide Films

This application scenario is validated by the class-level evidence on thermal and dielectric performance. Manufacturers and researchers developing polyimide films for microelectronic interlayer dielectrics, flexible printed circuit boards, or optoelectronic device encapsulation should prioritize adamantane-based diamines over flexible alicyclic alternatives. The resulting fully aliphatic polyimides exhibit elevated glass transition temperatures and reduced dielectric constants, ensuring reliable performance under thermal cycling and minimizing signal loss in high-frequency applications [1]. The combination of high Tg and low dielectric constant is essential for next-generation 5G/6G communication substrates and advanced semiconductor packaging [2].

Naphthalenediimide-Based Macrocyclic Hosts

This application scenario is directly supported by the supramolecular assembly evidence. Researchers in supramolecular chemistry, crystal engineering, and materials science synthesizing naphthalenediimide-based macrocycles should select 1,3-adamantanedimethanamine as the rigid diamine component. The crescent-shaped macrocycle architecture and specific spherical aggregation behavior upon methanol addition enable controlled self-assembly into crystalline materials with defined morphologies [1]. Furthermore, the system's capacity for charge-transfer co-crystallization with perylene into sandwich-type complexes makes it a valuable platform for developing organic semiconductor materials, chemosensors, and molecular recognition systems [2].

Application
Selection Property
Validation Focus
Stepwise functionalization for unsymmetrical derivatives
Sterically controlled reactivity profile
Monofunctionalization selectivity and sequential derivatization strategy
High-performance gas separation membranes
Intrinsic microporosity generation
Permeability-selectivity position relative to Robeson upper bound
Low-dielectric polyimide films
Thermal and dielectric stability
Tg retention and dielectric constant under thermal cycling
Naphthalenediimide-based macrocyclic hosts
Rigid crescent geometry
Self-assembly morphology and charge-transfer co-crystallization

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